Tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-pyrrolidinecarboxylate with 3-aminopropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: Similar in structure but with a methylcarbamoyl group instead of an aminopropyl group.
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate: Contains a hydroxyl group instead of an aminopropyl group.
Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Features a piperazine ring with an amino group.
Uniqueness
Tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate is unique due to its specific aminopropyl substitution, which imparts distinct chemical and biological properties. This substitution allows for specific interactions with molecular targets and enables its use in a variety of synthetic and research applications .
Properties
Molecular Formula |
C12H24N2O2 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10(14)6-4-8-13/h10H,4-9,13H2,1-3H3 |
InChI Key |
IMARJCJANVNDAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCCN |
Origin of Product |
United States |
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